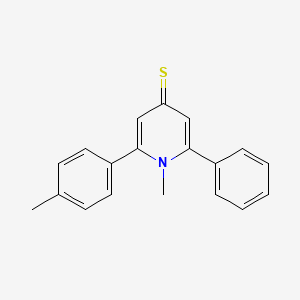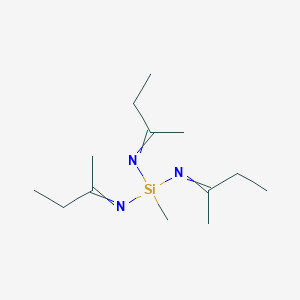
N,N',N''-(Methylsilanetriyl)tri(butan-2-imine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) is an organosilicon compound characterized by the presence of silicon and nitrogen atoms within its structure. This compound is part of a broader class of organosilicon compounds, which are known for their diverse applications in various fields, including materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) typically involves the reaction of methyltrichlorosilane with butan-2-imine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane to facilitate the reaction. The process involves the gradual addition of butan-2-imine to a solution of methyltrichlorosilane, followed by stirring at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-nitrogen compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed
Oxidation: Formation of silicon oxides and nitrogen oxides.
Reduction: Formation of silicon-nitrogen hydrides.
Substitution: Formation of substituted organosilicon compounds with varied functional groups.
Applications De Recherche Scientifique
N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) finds applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) involves its interaction with various molecular targets and pathways. The compound’s silicon-nitrogen bonds play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes, which are essential for its applications in materials science and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’,N’'-(Trimethylsilanetriyl)tri(butan-2-imine)
- N,N’,N’'-(Ethylsilanetriyl)tri(butan-2-imine)
- N,N’,N’'-(Phenylsilanetriyl)tri(butan-2-imine)
Uniqueness
N,N’,N’'-(Methylsilanetriyl)tri(butan-2-imine) stands out due to its specific combination of silicon and nitrogen atoms, which imparts unique chemical and physical properties. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
110300-17-9 |
|---|---|
Formule moléculaire |
C13H27N3Si |
Poids moléculaire |
253.46 g/mol |
Nom IUPAC |
N-[bis(butan-2-ylideneamino)-methylsilyl]butan-2-imine |
InChI |
InChI=1S/C13H27N3Si/c1-8-11(4)14-17(7,15-12(5)9-2)16-13(6)10-3/h8-10H2,1-7H3 |
Clé InChI |
MGLZCNZCBFJNOP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=N[Si](C)(N=C(C)CC)N=C(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


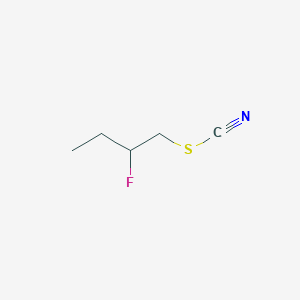
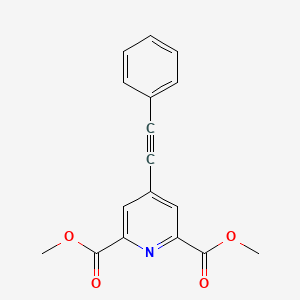
![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)
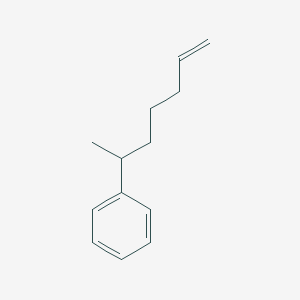
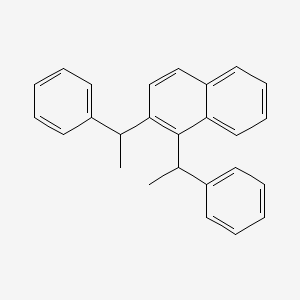
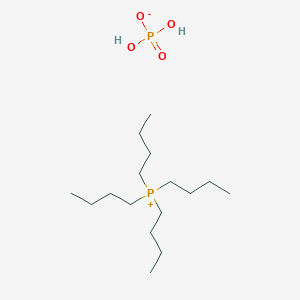
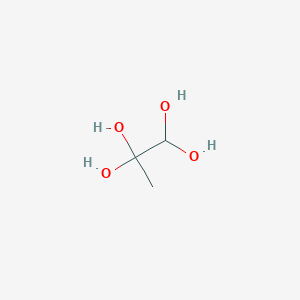
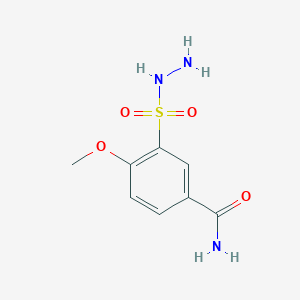
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)

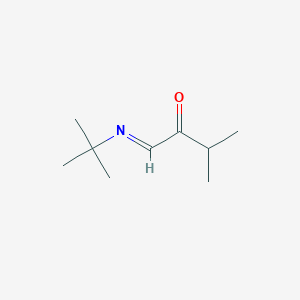
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
